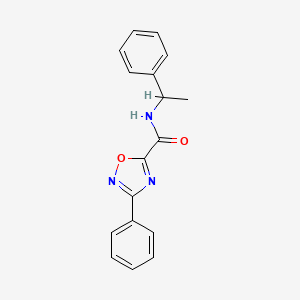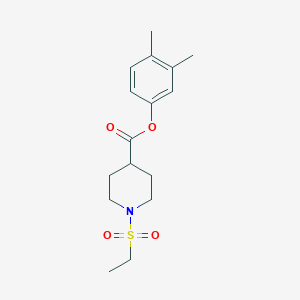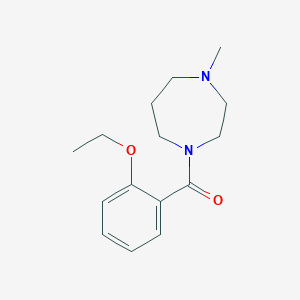![molecular formula C17H19Cl2N3O2 B5416753 2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine](/img/structure/B5416753.png)
2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine, also known as DPM-1, is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of morpholine-based compounds that have shown potential in various biological applications.
Mecanismo De Acción
2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine is believed to act by binding to a hydrophobic pocket on the surface of CBP, which prevents its interaction with p300. This binding is thought to be reversible, allowing for the study of dynamic protein-protein interactions.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects in various cell types. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In addition, this compound has been shown to inhibit the activity of the enzyme histone acetyltransferase, which has implications for the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine is its specificity for the CBP-p300 interaction, which allows for the study of this specific protein-protein interaction. However, one limitation is that this compound may not be suitable for in vivo studies due to its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine. One area of interest is the development of more potent and selective inhibitors of the CBP-p300 interaction. In addition, the use of this compound in combination with other compounds may have synergistic effects in the treatment of cancer. Finally, the study of this compound in animal models may provide further insights into its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine involves a multi-step process that starts with the reaction of 3,4-dichlorophenylamine and 1H-pyrazole-1-carboxylic acid to form 3,4-dichlorophenyl-1H-pyrazole-1-carboxamide. This intermediate is then reacted with 4-bromobutanoyl chloride to form 4-(4-bromobutanoyl)-3,4-dichlorophenyl-1H-pyrazole-1-carboxamide. The final step involves the reaction of this intermediate with morpholine to form this compound.
Aplicaciones Científicas De Investigación
2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine has been studied for its potential in various scientific research applications. One of the main areas of interest is its use as a tool compound for the study of protein-protein interactions. This compound has been shown to inhibit the interaction between the transcription factor CBP and the histone acetyltransferase p300, which has implications for the regulation of gene expression.
Propiedades
IUPAC Name |
1-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-pyrazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2/c18-14-5-4-13(11-15(14)19)16-12-21(9-10-24-16)17(23)3-1-7-22-8-2-6-20-22/h2,4-6,8,11,16H,1,3,7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLWHWTWMVCYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCN2C=CC=N2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-methylbenzyl)cyclopropyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5416671.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5416679.png)
![N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5416698.png)
![7-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5416701.png)

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5416712.png)

![(3R*,4R*)-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5416730.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5416732.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(3-pyridinyloxy)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5416738.png)
![4-(3-methylpiperidin-1-yl)-7-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5416742.png)


![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5416774.png)